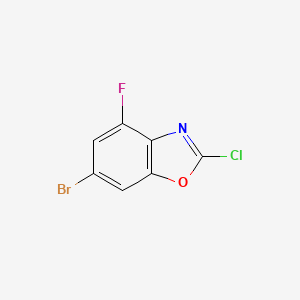

6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole

Description

Significance of the 1,3-Benzoxazole Core in Contemporary Chemical Research

The 1,3-benzoxazole ring system is a cornerstone in the design and synthesis of molecules with diverse pharmacological activities. smolecule.com Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors allow for favorable interactions with a wide array of biological targets. organic-chemistry.org This has led to the development of numerous benzoxazole (B165842) derivatives with applications as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. researchgate.net

The versatility of the benzoxazole scaffold is further enhanced by the relative ease with which it can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. globalresearchonline.net Researchers have successfully synthesized extensive libraries of substituted benzoxazoles, leading to the identification of compounds with potent and selective activities. nih.gov The significance of this heterocyclic system is underscored by its presence in several commercially available drugs, demonstrating its clinical relevance.

Table 1: Examples of Biological Activities Associated with the 1,3-Benzoxazole Scaffold

| Biological Activity | Therapeutic Area |

|---|---|

| Antibacterial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Antiviral | Infectious Diseases |

| Analgesic | Pain Management |

Contextualizing 6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole within Halogenated 1,3-Benzoxazole Chemistry

Halogenation is a common and powerful strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of halogen atoms into the 1,3-benzoxazole core can profoundly influence its metabolic stability, lipophilicity, and binding affinity to target proteins. Bromine, chlorine, and fluorine atoms, as seen in this compound, each impart distinct electronic and steric effects.

The presence of multiple halogen substituents on the benzene (B151609) ring of the benzoxazole core, as in the case of this compound, creates a unique electronic environment. The interplay of the electron-withdrawing effects of the halogens can significantly impact the reactivity and biological activity of the molecule. Specifically, the substitution pattern can influence the acidity of the N-H group (if present) and the susceptibility of the aromatic ring to further chemical modification.

Table 2: Properties of Halogens in Medicinal Chemistry

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Common Role in Drug Design |

|---|---|---|---|

| Fluorine | 3.98 | 1.47 | Enhances metabolic stability, increases binding affinity |

| Chlorine | 3.16 | 1.75 | Increases lipophilicity, can act as a leaving group |

The study of halogenated 1,3-benzoxazoles is a vibrant area of research, with new derivatives continually being synthesized and evaluated for their therapeutic potential. The specific combination of bromo, chloro, and fluoro substituents in this compound makes it an interesting candidate for further investigation and a valuable building block in the synthesis of novel bioactive compounds.

Structure

3D Structure

Properties

Molecular Formula |

C7H2BrClFNO |

|---|---|

Molecular Weight |

250.45 g/mol |

IUPAC Name |

6-bromo-2-chloro-4-fluoro-1,3-benzoxazole |

InChI |

InChI=1S/C7H2BrClFNO/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H |

InChI Key |

MTLFGMINIXVWEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1OC(=N2)Cl)F)Br |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 6 Bromo 2 Chloro 4 Fluoro 1,3 Benzoxazole

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated aromatic systems. The feasibility of SNAr depends on the electronic activation of the ring and the nature of the leaving group. In 6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole, the C-2 position is the most activated towards nucleophilic attack.

The C-2 carbon is part of the oxazole (B20620) ring and is positioned between two heteroatoms (nitrogen and oxygen), which significantly lowers the electron density at this position, making it highly electrophilic. The chloride at this position is a good leaving group, facilitating substitution by a wide range of nucleophiles. This is a common and predictable reaction pathway for 2-chlorobenzoxazoles and related 2-chloro-heterocycles like 2-chlorobenzimidazoles. rsc.orgrsc.org

In contrast, the halogen atoms on the benzene (B151609) ring (C-4 fluoro and C-6 bromo) are less susceptible to direct SNAr. The benzene portion of the molecule lacks strong electron-withdrawing groups that are typically required to activate an aryl halide towards SNAr. While fluorine is the most activating halogen for SNAr due to its high electronegativity, its displacement would be less favorable than substitution at the electronically activated C-2 position. Therefore, nucleophilic attack is expected to occur selectively at the C-2 position.

Table 1: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Predicted Product |

|---|---|---|

| R-OH (Alcohol) | NaH, THF | 6-Bromo-4-fluoro-2-alkoxy-1,3-benzoxazole |

| R-NH₂ (Amine) | K₂CO₃, DMF | 6-Bromo-4-fluoro-2-(alkyl/arylamino)-1,3-benzoxazole |

| R-SH (Thiol) | NaH, THF | 6-Bromo-4-fluoro-2-(alkyl/arylthio)-1,3-benzoxazole |

Electrophilic Aromatic Substitution Reactions on the 1,3-Benzoxazole Ring

Electrophilic aromatic substitution (EAS) allows for the introduction of substituents onto the benzene portion of the benzoxazole (B165842) ring. masterorganicchemistry.comwikipedia.org The regioselectivity of such reactions on this compound is determined by the combined directing effects of the fused oxazole ring and the existing halogen substituents.

The benzoxazole ring system itself is considered weakly activating and directs incoming electrophiles to the benzene ring. The available positions for substitution are C-5 and C-7. The directing effects of the halogens must also be considered:

4-Fluoro group : Ortho, para-directing. It directs to the C-5 position (ortho).

6-Bromo group : Ortho, para-directing. It directs to the C-5 and C-7 positions (both ortho).

All substituents are deactivating to varying degrees, with the order of deactivation generally being F < Cl < Br. However, their directing effects are convergent. Both the fluoro and bromo groups direct towards the C-5 and/or C-7 positions. The C-5 position is ortho to both the 4-fluoro and 6-bromo groups, potentially making it the most electronically favorable site for substitution, although steric hindrance could play a role. The C-7 position is ortho to the 6-bromo group. Therefore, a mixture of C-5 and C-7 substituted products is expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution (EAS)

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Bromo-2-chloro-4-fluoro-5-nitro-1,3-benzoxazole and/or 6-Bromo-2-chloro-4-fluoro-7-nitro-1,3-benzoxazole |

| Bromination | Br₂, FeBr₃ | 5,6-Dibromo-2-chloro-4-fluoro-1,3-benzoxazole and/or 6,7-Dibromo-2-chloro-4-fluoro-1,3-benzoxazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-bromo-2-chloro-4-fluoro-1,3-benzoxazole and/or 7-Acyl-6-bromo-2-chloro-4-fluoro-1,3-benzoxazole |

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Benzoxazoles

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, the different reactivities of the C-Br and C-Cl bonds can be exploited for selective functionalization.

In palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, the general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl. wikipedia.orgnih.gov This established trend allows for selective coupling at the C-6 bromine position while leaving the C-2 chlorine intact. nih.gov By choosing appropriate catalysts and reaction conditions (e.g., lower temperatures, specific ligands), high selectivity for C-Br bond activation can be achieved. acs.orgresearchgate.net Coupling at the less reactive C-2 chlorine would require more forcing conditions, stronger activating ligands, or catalysts specifically designed for aryl chloride activation. acs.orgnih.gov The C-F bond is typically unreactive under these conditions.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent (e.g., boronic acid) to form a new C-C bond. Selective reaction at C-6 would yield 6-aryl-2-chloro-4-fluoro-1,3-benzoxazoles. nih.govnih.gov

Heck Reaction : This reaction involves the coupling of the aryl halide with an alkene. organic-chemistry.org Selective reaction at C-6 would introduce a vinyl group at this position. researchgate.net

Sonogashira Coupling : This reaction couples the aryl halide with a terminal alkyne, providing access to arylated alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org Selective coupling at C-6 would produce 6-alkynyl-2-chloro-4-fluoro-1,3-benzoxazoles.

Table 3: Predicted Selective Transition Metal-Catalyzed Cross-Coupling Reactions at C-6

| Reaction | Coupling Partner | Typical Catalyst System | Predicted Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-2-chloro-4-fluoro-1,3-benzoxazole |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Chloro-4-fluoro-6-styryl-1,3-benzoxazole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Chloro-4-fluoro-6-(phenylethynyl)-1,3-benzoxazole |

Derivatization at the Heterocyclic Ring (e.g., C-2 Position Functionalization)

The C-2 position of the benzoxazole ring is a key site for derivatization. mdpi.comresearchgate.netnih.gov As discussed in Section 3.1, the C-2 chloro substituent is highly activated towards nucleophilic substitution. This reactivity provides a straightforward method for introducing a wide variety of functional groups, which is a common strategy in the synthesis of biologically active benzoxazole derivatives. mdpi.comnih.gov

The reaction involves the displacement of the chloride ion by nucleophiles such as amines, alkoxides, and thiolates. This transformation allows for the construction of libraries of 2-substituted benzoxazoles, where the properties of the molecule can be fine-tuned by varying the nucleophile. The reaction is typically high-yielding and proceeds under relatively mild conditions.

Table 4: Examples of Predicted C-2 Position Functionalization

| Nucleophile | Reagent Example | Predicted Product Structure |

|---|---|---|

| Amine | Aniline | 6-Bromo-2-(phenylamino)-4-fluoro-1,3-benzoxazole |

| Alkoxide | Sodium methoxide | 6-Bromo-4-fluoro-2-methoxy-1,3-benzoxazole |

| Thiolate | Sodium thiophenoxide | 6-Bromo-4-fluoro-2-(phenylthio)-1,3-benzoxazole |

Selective Functional Group Interconversions of Halogen Atoms

The differential reactivity of the three halogen atoms in this compound allows for stepwise and selective functionalization of the molecule. This orthogonality is a powerful tool in multi-step synthesis.

A common strategy would involve first targeting the most reactive position, the C-6 bromine, via a palladium-catalyzed cross-coupling reaction. nih.govmdpi.com Under conditions that favor C-Br activation, the C-Cl and C-F bonds remain unaffected. Following this initial transformation, the C-2 chlorine can then be targeted for nucleophilic substitution. This two-step sequence allows for the independent introduction of two different substituents at the C-6 and C-2 positions.

Another powerful technique for selective functionalization is lithium-halogen exchange. wikipedia.org This reaction is typically much faster for bromine than for chlorine at low temperatures (e.g., -78 °C) using an alkyllithium reagent like n-butyllithium. acs.orgnih.gov This would selectively generate a lithiated species at the C-6 position, which can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group. The C-4 fluorine is generally inert to both standard cross-coupling and lithium-halogen exchange conditions.

This hierarchical reactivity allows for a programmed approach to building molecular complexity from the this compound core.

Derivatization and Analogues of 6 Bromo 2 Chloro 4 Fluoro 1,3 Benzoxazole

Design Principles for Structurally Diverse 1,3-Benzoxazole Derivatives

The design of structurally diverse 1,3-benzoxazole derivatives generally focuses on modifying the core benzoxazole (B165842) scaffold at several key positions to modulate its physicochemical and biological properties. For a hypothetical derivatization of 6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole, the primary points of diversification would be the C2, C4, and C6 positions.

Modification at the C2-position: The chlorine atom at the C2 position is a versatile handle for introducing a wide array of substituents via nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles such as amines, thiols, and alcohols could be employed to generate libraries of 2-substituted analogues. The choice of the nucleophile would be guided by the desired properties of the final compound, for instance, introducing basic amine groups to improve aqueous solubility or incorporating specific pharmacophores to target biological macromolecules.

Modification at the C6-position: The bromine atom at the C6 position is well-suited for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids or esters, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines are all plausible methods to introduce diverse aryl, heteroaryl, vinyl, alkynyl, and amino functionalities. These modifications can significantly impact the electronic properties and steric profile of the molecule.

Modification at the C4-position: The fluorine atom at the C4 position is generally less reactive towards nucleophilic substitution than the chlorine at C2. However, under specific conditions, it could potentially be displaced. More commonly, the electronic influence of the fluorine atom on the reactivity of the rest of the molecule is a key consideration in the design of derivatives.

Synthesis of N-Substituted 1,3-Benzoxazole Analogues

Direct N-substitution on the benzoxazole ring itself is not possible as the nitrogen atom is part of the aromatic system and lacks a hydrogen atom for substitution. However, "N-substituted analogues" can be conceptually designed by incorporating nitrogen-containing substituents at the C2, C4, or C6 positions.

Based on general benzoxazole chemistry, the most straightforward approach to introduce a nitrogen substituent would be through the reaction of this compound with various nitrogen nucleophiles.

| Reaction Type | Reagents and Conditions (Hypothetical) | Product Class |

| Nucleophilic Aromatic Substitution | Primary or secondary amines, base (e.g., K2CO3, Et3N), solvent (e.g., DMF, DMSO), elevated temperature. | 2-Amino-6-bromo-4-fluoro-1,3-benzoxazoles |

| Buchwald-Hartwig Amination | Primary or secondary amines, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP, Xantphos), base (e.g., NaOt-Bu), solvent (e.g., Toluene). | 6-Amino-2-chloro-4-fluoro-1,3-benzoxazoles |

Synthesis of C-Substituted 1,3-Benzoxazole Analogues

Carbon-carbon bond formation is a cornerstone of creating structural diversity. For this compound, C-substitution would primarily be directed at the C6 position due to the presence of the bromine atom, which is an excellent substrate for cross-coupling reactions.

| Reaction Type | Reagents and Conditions (Hypothetical) | Product Class |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters, Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3, K3PO4), solvent (e.g., Toluene/H2O, Dioxane/H2O). | 6-Aryl/heteroaryl-2-chloro-4-fluoro-1,3-benzoxazoles |

| Heck Coupling | Alkenes, Palladium catalyst (e.g., Pd(OAc)2), base (e.g., Et3N), solvent (e.g., DMF). | 6-Vinyl-2-chloro-4-fluoro-1,3-benzoxazoles |

| Sonogashira Coupling | Terminal alkynes, Palladium catalyst (e.g., Pd(PPh3)2Cl2), Copper(I) co-catalyst (e.g., CuI), base (e.g., Et3N), solvent (e.g., THF, DMF). | 6-Alkynyl-2-chloro-4-fluoro-1,3-benzoxazoles |

Exploration of Fused Polycyclic Systems Incorporating the Halogenated 1,3-Benzoxazole Moiety

The synthesis of fused polycyclic systems from this compound would likely involve intramolecular cyclization reactions of appropriately functionalized derivatives. For instance, a derivative with an ortho-functionalized aryl group at the C6 position could undergo cyclization to form a new ring fused to the benzoxazole core.

A hypothetical route could involve a Sonogashira coupling of this compound with an alkyne bearing a nucleophilic group, followed by an intramolecular cyclization. Another approach could be an intramolecular Heck reaction of a derivative containing a suitably positioned alkene.

Stereochemical Considerations in Derivatization Processes

Stereochemical considerations would become important if chiral substituents are introduced or if the derivatization process creates new stereocenters. For example, if this compound were reacted with a chiral amine or alcohol, the resulting product would be a mixture of diastereomers if a new stereocenter is formed. The use of chiral catalysts or auxiliaries could potentially control the stereochemical outcome of such reactions. In the absence of specific examples, this remains a general consideration for the synthesis of any complex organic molecule.

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2 Chloro 4 Fluoro 1,3 Benzoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For a molecule like 6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural confirmation.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons would provide key structural insights. The substitution pattern on the benzene (B151609) ring would lead to a specific set of signals, with their chemical shifts and coupling constants being indicative of their relative positions. The fluorine and bromine atoms would influence the electronic environment of the neighboring protons, causing shifts in their resonance frequencies.

Expected ¹H NMR Data: A hypothetical data table is presented below based on general principles for similar structures.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | d |

Carbon-13 (¹³C) NMR Analysis

Expected ¹³C NMR Data: A hypothetical data table is presented below based on general principles for similar structures.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | |

| C-4 | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-3a |

Fluorine-19 (¹⁹F) NMR Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. This method is highly sensitive to the local electronic environment of the fluorine nucleus. The spectrum would show a signal for the fluorine atom at position 4, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring within a benzoxazole (B165842) system. Furthermore, coupling between the fluorine and nearby protons would be observable in both the ¹H and ¹⁹F NMR spectra, providing valuable connectivity information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula, C₇H₂BrClFNO. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, providing further evidence for the compound's identity.

Expected HRMS Data: A hypothetical data table is presented below based on general principles.

| Ion | Calculated m/z | Observed m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the C-Br, C-Cl, C-F, C=N, and C-O bonds, as well as the aromatic C-H and C=C bonds of the benzoxazole ring system.

Expected IR Data: A hypothetical data table is presented below based on general principles for similar structures.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1600-1650 | C=N stretch (oxazole ring) |

| 1450-1550 | Aromatic C=C stretch |

| 1200-1250 | C-O stretch (oxazole ring) |

| 1000-1100 | C-F stretch |

| 700-800 | C-Cl stretch |

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the connectivity and stereochemistry of the molecule, as well as insights into its packing in the solid state.

Expected SC-XRD Data: A hypothetical data table is presented below based on general principles.

| Parameter | Value |

|---|---|

| Crystal System | |

| Space Group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| V (ų) |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental insight into the elemental composition of a synthesized molecule. This method is employed to quantitatively determine the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values serves as a crucial verification of the compound's empirical formula and purity.

For this compound, the molecular formula is established as C₇H₂BrClFNO. The theoretical elemental composition is derived from the atomic masses of its constituent elements and the total molecular weight. This analysis is vital to confirm that the synthesized product possesses the anticipated atomic makeup, ruling out unexpected products or significant impurities.

In the broader context of benzoxazole derivative synthesis, elemental analysis is a standard and confirmatory step. Research articles detailing the synthesis of new benzoxazole analogues consistently report the use of this technique to validate the proposed structures. researchgate.netdergipark.org.tr It is a common practice for the experimentally obtained values for C, H, and N to be within ±0.4% of the theoretical predictions, which is considered a strong indicator of a successful synthesis and a high degree of purity. researchgate.net

The compositional data for this compound is presented below. The calculated values are based on its molecular formula, and while specific experimental findings for this exact compound are not detailed in the cited literature, the expected results would closely mirror these theoretical percentages.

Table 1: Elemental Analysis Data for this compound

| Element | Symbol | Calculated % |

|---|---|---|

| Carbon | C | 31.80 |

| Hydrogen | H | 0.76 |

| Bromine | Br | 30.22 |

| Chlorine | Cl | 13.41 |

| Fluorine | F | 7.18 |

| Nitrogen | N | 5.30 |

This table was generated based on the compound's molecular formula (C₇H₂BrClFNO) and the standard atomic weights of the elements.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Chloro 4 Fluoro 1,3 Benzoxazole

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape of a molecule, revealing its flexibility, preferred shapes (conformations), and the energetic barriers between them.

For a molecule like 6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole, MD simulations would be instrumental in understanding its dynamic behavior. The benzoxazole (B165842) core imparts a degree of rigidity, but torsional rotations around the bonds connecting substituents could allow for different spatial arrangements. An MD simulation would typically involve placing the molecule in a simulated environment, such as a box of solvent (e.g., water), and observing its movements over a period of nanoseconds to microseconds.

Key insights from MD simulations would include:

Conformational Preferences: Identifying the most stable, low-energy conformations of the molecule.

Flexibility Analysis: Determining which parts of the molecule are rigid and which are more flexible.

Solvent Effects: Understanding how the surrounding solvent molecules interact with and influence the conformation of the compound.

While specific MD simulation data for this compound is not publicly available, studies on similar heterocyclic systems demonstrate the utility of this technique in understanding molecular behavior that is crucial for predicting biological activity and material properties.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.

For this compound, a QSAR study would involve synthesizing a series of related compounds with variations in their structure and measuring their biological activity (e.g., as enzyme inhibitors or receptor antagonists). The structural properties, or "descriptors," of these molecules—such as their electronic, steric, and hydrophobic characteristics—are then calculated. nih.gov Statistical methods are employed to build a model that predicts activity based on these descriptors. nih.gov

A pharmacophore model for a series of active benzoxazole derivatives might identify key features such as a hydrogen bond acceptor (the nitrogen or oxygen atom in the oxazole (B20620) ring), a halogen bond donor (the bromine or chlorine atom), and an aromatic ring. This model can then be used to screen large databases of virtual compounds to identify new potential drug candidates. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The molecules are aligned based on a common scaffold, and the fields they generate are sampled at various points on a grid. The resulting data is then analyzed using statistical methods to create a predictive model. For a series of analogs of this compound, CoMFA could generate contour maps indicating regions where increased steric bulk or positive/negative electrostatic potential would enhance or diminish biological activity.

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. A CoMSIA study on benzoxazole derivatives could reveal the specific types of interactions that are most critical for their biological function, guiding the design of more potent and selective compounds.

While specific CoMFA and CoMSIA studies on this compound are not available, the principles of these methods are widely applied in the development of novel therapeutic agents based on heterocyclic scaffolds. nih.gov

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a target protein. nih.govbiotech-asia.org

The process involves:

Preparation of the Ligand and Receptor: Obtaining the 3D structures of the small molecule (ligand) and the protein (receptor).

Docking Simulation: Using a scoring function to evaluate numerous possible binding poses of the ligand within the receptor's active site.

Analysis of Binding Modes: Identifying the most likely binding orientation and analyzing the intermolecular interactions that stabilize the complex.

For this compound, docking studies could reveal potential interactions such as:

Hydrogen Bonds: Between the nitrogen or oxygen of the benzoxazole ring and amino acid residues in the protein.

Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

Pi-Pi Stacking: The aromatic benzoxazole ring system can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Molecular docking studies on other bromo- and chloro-substituted heterocyclic compounds have successfully predicted their binding modes and guided the optimization of their biological activity. nih.gov

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The way molecules arrange themselves in a solid-state crystal lattice is known as crystal packing. This arrangement is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal structure. nih.govnih.gov The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, colored according to the proximity of neighboring atoms.

For this compound, a Hirshfeld surface analysis, contingent on obtaining a crystal structure, would provide valuable information about its solid-state properties. The analysis would likely reveal the presence of various intermolecular contacts, such as:

Halogen-Halogen Interactions: Br···Cl, Br···F, or Cl···F contacts.

Halogen···H Interactions: C–H···Br, C–H···Cl, and C–H···F hydrogen bonds. nih.gov

Pi-Pi Stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov

Other van der Waals Forces: General attractive or repulsive forces between molecules.

Advanced Research Applications and Future Directions

Role as Versatile Chemical Building Blocks in Complex Molecule Synthesis

Benzoxazoles are a critical class of heterocyclic compounds that form the core of numerous structures in medicinal and materials chemistry. rsc.orgnih.gov The compound 6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole is particularly notable as a versatile chemical building block due to the orthogonal reactivity of its halogen substituents. Each halogen—bromine, chlorine, and fluorine—offers a distinct handle for subsequent chemical transformations, allowing for a stepwise and controlled construction of highly functionalized molecules.

The bromine atom at the 6-position is a prime site for transition-metal-catalyzed cross-coupling reactions. rsc.org This enables the introduction of a wide array of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, through well-established methods like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. rsc.orgresearchgate.netnih.govresearchgate.net The ability to form new carbon-carbon and carbon-heteroatom bonds at this position is fundamental to building molecular complexity.

The chlorine atom at the 2-position of the benzoxazole (B165842) ring is another key reactive site. ijpbs.com This position is susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. researchgate.net This reactivity provides a direct route to 2-substituted benzoxazoles, which are a common motif in pharmacologically active compounds. nih.gov

Finally, the fluorine atom at the 4-position, while generally the least reactive towards substitution, plays a crucial role in modulating the electronic properties of the entire molecule. Its strong electron-withdrawing nature influences the reactivity of the other positions and can impart desirable properties, such as increased metabolic stability and binding affinity, in derivative compounds. This strategic placement of halogens makes this compound a highly sought-after intermediate for creating libraries of complex molecules for drug discovery and materials science.

| Reactive Site | Position | Common Reactions | Potential Substituents Introduced |

| Bromo | C6 | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Aryl, Heteroaryl, Alkyl, Alkenyl, Alkynyl, Amino groups |

| Chloro | C2 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates |

| Fluoro | C4 | Modulates electronic properties | Generally retained for its electronic effects |

Development of Novel Synthetic Methodologies Specific to Halogenated 1,3-Benzoxazoles

The synthesis of polyhalogenated benzoxazoles like this compound requires precise and high-yielding synthetic methodologies. Traditional methods often involve the condensation of a suitably substituted 2-aminophenol (B121084) with a reagent that provides the C2 carbon. rsc.org For this specific target, the starting material would be 2-amino-5-bromo-3-fluorophenol.

Modern synthetic chemistry has focused on developing more efficient and greener protocols. These include:

Catalytic Cyclizations: The use of metal catalysts, such as copper and palladium, can facilitate the intramolecular cyclization of precursors like N-(2-haloaryl) amides, offering an alternative to traditional condensation methods. organic-chemistry.org

Direct Synthesis from Halogenated Precursors: Methodologies have been developed for the direct synthesis of 2-halobenzoxazoles. For instance, the reaction of 2-aminophenols with halogenated nitriles can provide a clean and robust route to 2-chlorobenzoxazoles without the need for harsh reagents. bath.ac.uk

Flow Chemistry and Microwave-Assisted Synthesis: These technologies are being increasingly applied to the synthesis of heterocyclic compounds. They offer advantages such as reduced reaction times, improved yields, and enhanced safety, which are particularly valuable when working with highly functionalized and potentially reactive intermediates. figshare.com

Research in this area continues to focus on improving the regioselectivity of halogenation, expanding the substrate scope, and developing one-pot procedures that minimize waste and maximize efficiency. nih.gov

Theoretical Advancement in Understanding Structure-Reactivity Relationships within the Benzoxazole Class

Theoretical and computational chemistry provides invaluable insights into the structure-reactivity relationships of benzoxazole derivatives. frontiersin.org For this compound, density functional theory (DFT) and other computational methods can be used to model its electronic structure and predict its reactivity.

Key theoretical insights include:

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the electron density distribution across the molecule, identifying electrophilic and nucleophilic sites. The C2 position is known to be the most electrophilic site in the benzoxazole ring system. ijpbs.com The presence of three electron-withdrawing halogens would further enhance the electrophilicity of the ring system.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic and transition-metal-catalyzed reactions. This analysis helps rationalize the regioselectivity observed in cross-coupling and substitution reactions.

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, theoretical models help to understand how different substituents on the benzoxazole core affect biological activity. researchgate.netnih.gov The electronic effects (inductive vs. resonance) of the bromine, chlorine, and fluorine atoms can be quantified and correlated with the compound's performance as an antagonist, inhibitor, or other bioactive agent. researchgate.net Such studies guide the rational design of new derivatives with improved properties. The influence of halogen atoms on the photophysical properties of benzoxazoles is also an area of active theoretical and experimental investigation. acs.org

Prospects for Exploring New Derivatization Strategies and Their Academic Implications

The unique trifunctional halogenation pattern of this compound opens up exciting prospects for novel derivatization strategies. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective, sequential functionalization.

Future research directions and their academic implications include:

Sequential Cross-Coupling and Nucleophilic Substitution: A promising strategy involves first utilizing the C6-Br bond for a palladium-catalyzed cross-coupling reaction, followed by a nucleophilic substitution at the C2-Cl position. This two-step sequence allows for the controlled and predictable synthesis of di-substituted benzoxazoles that would be difficult to access otherwise.

Late-Stage Functionalization: The robustness of the benzoxazole core allows it to be carried through multi-step syntheses, making it an ideal candidate for late-stage functionalization. This is a highly valuable strategy in drug discovery, where a common core can be rapidly diversified to generate a library of analogues for biological screening.

Development of Orthogonal Catalytic Systems: A significant academic challenge is the development of catalytic systems that can selectively activate one C-X bond in the presence of others. For example, a catalyst that selectively activates the C-Cl bond for cross-coupling while leaving the C-Br bond intact (or vice-versa) would be a major advance and would dramatically increase the synthetic utility of polyhalogenated heterocycles.

Synthesis of Advanced Materials: The rigid, planar structure and tunable electronic properties of the benzoxazole core make its derivatives interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes. Derivatization via the halogen handles allows for the fine-tuning of photophysical properties like absorption, emission, and quantum yield. frontiersin.org

The exploration of these strategies will not only yield new molecules with potentially valuable biological or material properties but will also contribute to a deeper fundamental understanding of chemical reactivity and catalysis in complex molecular systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole?

- Methodology : Cyclization of substituted benzoxazole precursors using catalysts like TiCl3OTf under ethanol at room temperature is a common approach . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For halogenated derivatives, bromination/chlorination of pre-functionalized benzoxazole intermediates is recommended .

- Key Considerations : Monitor regioselectivity using directing groups (e.g., fluorine at position 4 directs bromination to position 6) . Purify via column chromatography or recrystallization (e.g., using ethanol/water mixtures).

Q. How is this compound characterized spectroscopically?

- Techniques :

- NMR : Analyze , , , and NMR for substituent positions .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 265.45) .

- X-ray Crystallography : Use SHELXTL or APEX2 software for structural refinement .

Q. What are the reactivity trends of halogen substituents in this compound?

- Substituent Effects :

| Position | Halogen | Reactivity |

|---|---|---|

| 6 | Br | Susceptible to nucleophilic substitution (e.g., Suzuki coupling) |

| 2 | Cl | Stabilizes ring structure; less reactive than Br |

| 4 | F | Electron-withdrawing; directs electrophilic attacks |

- Experimental Design : Compare reaction rates with analogs (e.g., 6-chloro vs. 6-bromo derivatives) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of halogenated benzoxazoles?

- Analysis Framework :

- Purity : Verify compound purity (>95% via HPLC) to exclude impurities as confounding factors .

- Structural Analogues : Test activity of positional isomers (e.g., 4-bromo vs. 6-bromo derivatives) to isolate substituent effects .

- Computational Models : Use docking studies (e.g., AutoDock Vina) to predict target binding affinities and rationalize discrepancies .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Synthetic Modifications : Introduce substituents (e.g., methyl, methoxy) at positions 2, 4, or 6 .

- Biological Assays : Test antimicrobial/antiproliferative activity against standardized cell lines (e.g., MIC for bacterial strains) .

- Data Correlation : Use QSAR models to link electronic parameters (Hammett constants) with activity trends .

Q. What computational tools are suitable for modeling interactions with biological targets?

- Tools :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding modes to enzymes (e.g., kinases) .

- DFT Calculations : Gaussian 09 to optimize geometries and calculate frontier molecular orbitals .

- Crystallography : SHELXL for refining protein-ligand co-crystal structures .

Q. How to assess thermal stability and decomposition pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.